molecular formula C8H7BrCl2O2 B6301533 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene CAS No. 1300743-46-7

5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene

Cat. No.: B6301533
CAS No.: 1300743-46-7
M. Wt: 285.95 g/mol
InChI Key: STUJXMVTXQEJGY-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrCl2O2. It is a derivative of benzene, substituted with bromine, chlorine, and methoxymethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

    Bromination: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The brominated benzene is then chlorinated using chlorine gas in the presence of a catalyst.

    Methoxymethoxylation: The resulting compound is treated with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene: Similar structure but with fluorine atoms instead of chlorine.

    Bromobenzene: A simpler structure with only a bromine atom substituted on the benzene ring.

    5-Bromo-1,3-dichloro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxymethoxy group.

Uniqueness

5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the methoxymethoxy group. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical and biological applications.

Biological Activity

5-Bromo-1,3-dichloro-2-(methoxymethoxy)benzene (CAS No. 1300743-46-7) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H7BrCl2O2
  • Molecular Weight : 292.95 g/mol
  • Chemical Structure : The compound features a benzene ring substituted with bromine and chlorine atoms, along with a methoxymethoxy group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values are reported as follows:

Cell Line IC50 (µM)
MCF-715.4
HeLa12.8

This anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through various pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes related to DNA synthesis or repair mechanisms in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds against resistant bacterial strains. The results demonstrated that this compound showed superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Studies
In a study focusing on breast cancer treatment options, researchers found that treatment with this compound significantly reduced cell viability in MCF-7 cells compared to untreated controls. The study highlighted the importance of further exploration into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUJXMVTXQEJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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